![molecular formula C30H20Cl2 B14595281 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene CAS No. 60949-07-7](/img/structure/B14595281.png)
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene is a chemical compound belonging to the family of anthracene derivatives. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 9 and 10 positions of the anthracene core via ethenyl linkages. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product. The general procedure includes the use of palladium catalysts, base, and appropriate solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar cross-coupling techniques. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production also ensures strict quality control measures to maintain the consistency and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives .
Applications De Recherche Scientifique
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the study of photophysical properties and their effects on biological systems.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe for imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as its use in photodynamic therapy or as a fluorescent probe .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(4-formylphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene is unique due to the presence of 4-chlorophenyl groups, which impart distinct photophysical properties. These properties make it particularly valuable in applications requiring high thermal stability and blue emission with high quantum yield .
Propriétés
Numéro CAS |
60949-07-7 |
|---|---|
Formule moléculaire |
C30H20Cl2 |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
9,10-bis[2-(4-chlorophenyl)ethenyl]anthracene |
InChI |
InChI=1S/C30H20Cl2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-20H |
Clé InChI |
WVPYAQOFQCJHEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)Cl)C=CC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


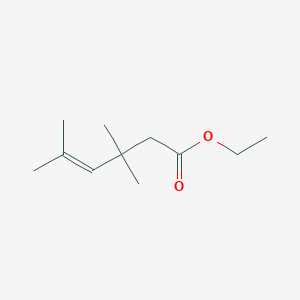
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)
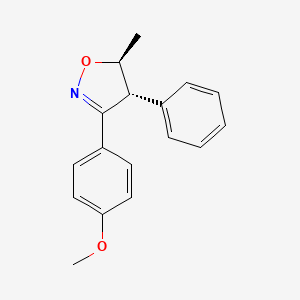
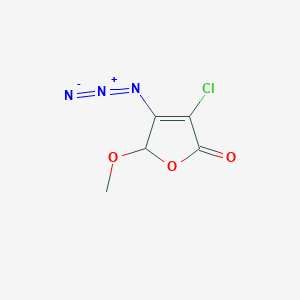
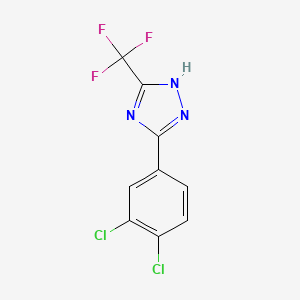
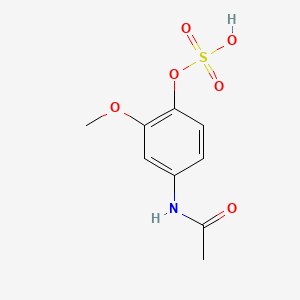
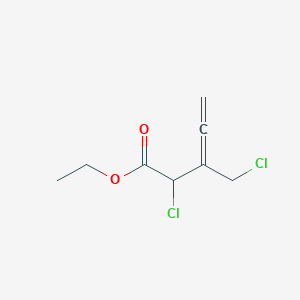

![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
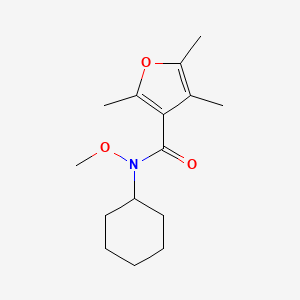
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
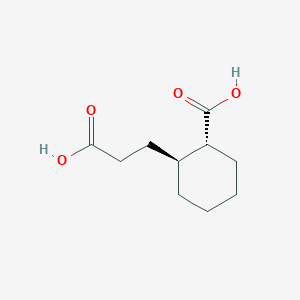

![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)
